1,2-Dibromocyclopentene
Overview
Description
1,2-Dibromocyclopentene is a chemical compound that is closely related to various cyclopentene derivatives, which are of interest due to their potential applications in organic synthesis and material science. Although the provided papers do not directly discuss 1,2-dibromocyclopentene, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 1,2-dibromocyclopentene.
Synthesis Analysis
The synthesis of cyclopentene derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the synthesis of 2-methylgermacyclopentanes from 1,4-dibromopentane and germanium halides involves the Grignard procedure, indicating that halogenated cyclopentanes can be used as precursors for organometallic compounds . Similarly, the synthesis of 4-methylenecyclopentenes from 1-silylalkynes and 2-bromozincmethyl-2-propenyl ethers followed by Pd(0)-catalyzed cyclization demonstrates the utility of transition metal catalysis in forming cyclopentene rings .
Molecular Structure Analysis
The molecular structure of cyclopentene derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of 1,2-diphenylcyclopentene was determined to have a monoclinic space group with specific bond angles and lengths, indicating a non-planar structure with a certain degree of ring strain . This information is valuable for predicting the reactivity and stability of 1,2-dibromocyclopentene.
Chemical Reactions Analysis
Cyclopentene derivatives undergo various chemical reactions, including photochromic reactions, as seen in the case of perfluorocyclopentene derivatives, which change color upon irradiation with light due to reversible photocyclization reactions . Additionally, the reactivity of 1,1-dibromo-2-acyloxymethylcyclopropanes, which can undergo bromine-lithium exchange followed by cyclization to form oxabicyclohexanes, suggests that dibromocyclopentenes may also participate in similar exchange and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentene derivatives can be influenced by their molecular structure. For instance, the presence of substituents can affect the rates of photochemical reactions without affecting the activation energies significantly . Theoretical studies, such as those on cyclobuta[1,2:3,4]dicyclopentene, provide insights into the relative energies and aromaticity of these compounds, which can be related to their stability and reactivity .
Scientific Research Applications
Functionalization and Reactivity
1,2-Dibromocyclopentene has been studied for its ability to undergo selective mono- and difunctionalization. A study by Despotopoulou et al. (2008) demonstrated that through a Br/Mg exchange reaction, 1,2-dibromocyclopentene could be transformed into beta-bromocyclopentenylmagnesium reagents. These reagents showed potential in reactions with various electrophiles, offering yields between 65-82%. This process is significant for the synthesis of 1,2-difunctionalized cyclopentenes, a critical component in organic synthesis (Despotopoulou et al., 2008).
Photochromism and Optoelectronics
Photochromic properties of 1,2-dibromocyclopentene derivatives have been extensively researched. Zhou et al. (2007) explored a photochromic organoboron-based dithienylcyclopentene modulated by fluoride and mercuric(II) ions. Their findings highlighted the thermal stability and fatigue-resistance of these molecules in both open-ring and closed-ring isomers. These properties are crucial for applications in optical data storage, waveguides, and molecular machines (Zhou et al., 2007).
Irie et al. (2000) found that 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and its derivatives undergo reversible photochromic reactions in a single-crystalline phase. This research contributes to understanding the photochromic behavior of cyclopentene derivatives, relevant for developing advanced photoresponsive materials (Irie et al., 2000).
Chemical Synthesis and Pharmaceutical Applications
The synthesis of complex chemical structures often utilizes 1,2-dibromocyclopentene. Meillon et al. (2005) used 2-methyl-2-cyclopentene-1-one as a starting material, derived from 1,2-dibromocyclopentene, to synthesize 2′-branched-carbocyclic nucleosides. This methodology has potential applications in the development of new antiviral compounds, demonstrating the importance of 1,2-dibromocyclopentene in pharmaceutical research (Meillon et al., 2005).
Electrochromism and Molecular Electronics
Peters and Branda (2003) reported an unprecedented combination of photochromism and electrochromism in 1,2-bis(dithienyl)cyclopentene derivatives. This research highlights the potential for 1,2-dibromocyclopentene derivatives in molecular electronics, where the ability to control molecular properties through light and electrical stimuli is highly valued (Peters & Branda, 2003).
Safety And Hazards
1,2-Dibromocyclopentene is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .
properties
IUPAC Name |
1,2-dibromocyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFXPGGROADNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403305 | |
Record name | 1,2-Dibromocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromocyclopentene | |
CAS RN |
75415-78-0 | |
Record name | 1,2-Dibromocyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75415-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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